3-Ethyl-2-methyl-6-phenyl-1,3-benzothiazol-3-ium ethanesulfonate
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Overview
Description
3-Ethyl-2-methyl-6-phenyl-1,3-benzothiazol-3-ium ethanesulfonate is a complex organic compound with a unique structure that includes a benzothiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its molecular formula is C18H21NO4S, and it has a molecular weight of 347.436 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-6-phenyl-1,3-benzothiazol-3-ium ethanesulfonate typically involves the reaction of benzothiazole derivatives with ethyl and methyl groups under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methyl-6-phenyl-1,3-benzothiazol-3-ium ethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .
Scientific Research Applications
3-Ethyl-2-methyl-6-phenyl-1,3-benzothiazol-3-ium ethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methyl-6-phenyl-1,3-benzothiazol-3-ium ethanesulfonate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-methyl-5-phenyl-benzoxazol-3-ium ethanesulfonate
- 3-Ethyl-2-methyl-6-phenyl-1,3-benzoxazol-3-ium ethyl sulfate
- 3-Ethyl-2-methyl-5-phenyl-benzothiazol-3-ium iodide
Uniqueness
3-Ethyl-2-methyl-6-phenyl-1,3-benzothiazol-3-ium ethanesulfonate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
654069-88-2 |
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Molecular Formula |
C18H21NO3S2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
ethanesulfonate;3-ethyl-2-methyl-6-phenyl-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C16H16NS.C2H6O3S/c1-3-17-12(2)18-16-11-14(9-10-15(16)17)13-7-5-4-6-8-13;1-2-6(3,4)5/h4-11H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
IPXWZNBFJNZUQD-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(SC2=C1C=CC(=C2)C3=CC=CC=C3)C.CCS(=O)(=O)[O-] |
Origin of Product |
United States |
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